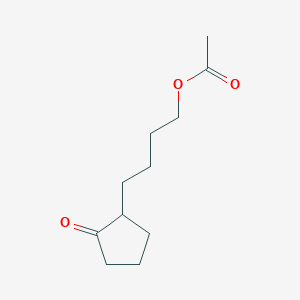
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3'-sulfonylbis[6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] can be achieved through several methods. One common approach involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC) to eliminate hydrogen sulfide and form the oxadiazine ring . This reaction is typically carried out in acetonitrile under reflux conditions for 50-60 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazine compounds.
Scientific Research Applications
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with special properties, such as catalysts and semiconductors.
Industrial Chemistry: The compound is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share a similar ring structure and are also used in medicinal and industrial applications.
1,3,4-Oxadiazine Derivatives: These compounds have a similar heterocyclic structure and exhibit comparable chemical properties.
Properties
CAS No. |
61073-61-8 |
|---|---|
Molecular Formula |
C8H6N4O8S |
Molecular Weight |
318.22 g/mol |
IUPAC Name |
6-methyl-3-[(6-methyl-2,4-dioxo-1,3,5-oxadiazin-3-yl)sulfonyl]-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O8S/c1-3-9-5(13)11(7(15)19-3)21(17,18)12-6(14)10-4(2)20-8(12)16/h1-2H3 |
InChI Key |
WPASVSPNQOAYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)O1)S(=O)(=O)N2C(=O)N=C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)



![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)

![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

